molecular formula C8H14ClNO2 B2559808 2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride CAS No. 2460739-49-3

2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride

Cat. No.: B2559808
CAS No.: 2460739-49-3
M. Wt: 191.66
InChI Key: VKHKUYWBBXMTPI-QMGYSKNISA-N
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Description

The compound “2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride” is a chemical with the CAS Number: 2752076-92-7 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 2-((1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl)acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c10-7(11)3-8-2-1-6(8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8-;/m0./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organocatalytic Aldol Reactions

The structure related to "2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride" has been explored in organocatalytic aldol reactions. Research by Armstrong, Bhonoah, and White (2009) found that 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid showed improved selectivity over its monocyclic analogue in aldol reactions. The study highlighted the critical role of the carboxylic acid group's geometry in achieving high enantioselectivity, emphasizing the importance of the pyrrolidine ring conformation (Armstrong, Bhonoah, & White, 2009).

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Garsi et al. (2022) developed a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, showcasing their potential as advanced building blocks for drug discovery. This work demonstrates the structural framework's ability to embed γ-amino butyric acid (GABA) analogues, leading to constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

Advanced Building Blocks for Drug Discovery

Druzhenko et al. (2018) reported the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides to yield 2-azabicyclo[3.2.0]heptanes. This method facilitates the synthesis of conformationally restricted analogues like 2,3-ethanoproline, underscoring the value of such bicyclic structures in medicinal chemistry and drug design (Druzhenko et al., 2018).

Enantioselective Synthesis

Radchenko et al. (2009) demonstrated the practical synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic and related acids, highlighting their importance in enantioselective synthesis. These compounds serve as nonchiral pipecolic acid analogues, offering new avenues for the development of conformationally restricted molecules in organic synthesis (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

Conformationally Constrained Amino Acids

The synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids by Avenoza et al. (2002) showcases the potential of bicyclic structures in creating conformationally constrained analogues of amino acids. This work contributes to the field of peptidomimetics by providing new tools for modifying peptide structures and enhancing biological activity (Avenoza et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

2-[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)3-8-2-1-6(8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHKUYWBBXMTPI-QMGYSKNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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